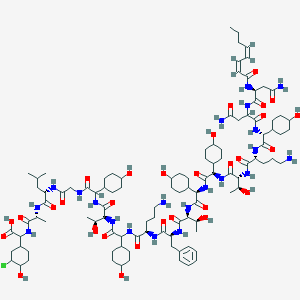

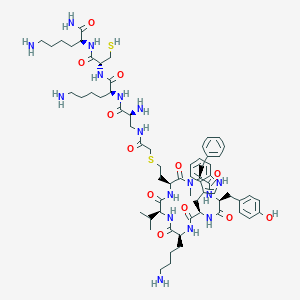

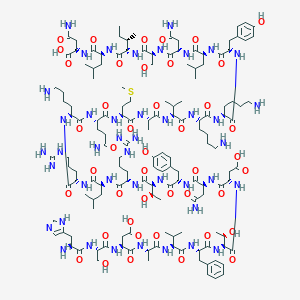

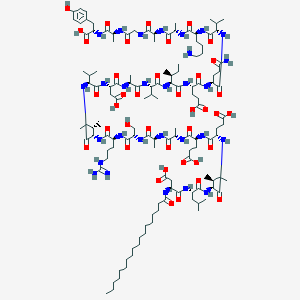

stearoyl-Asp-Leu-Ile-Glu-Glu-Ala-Ala-Ser-Arg-Ile-Val-Asp-Ala-Val-Ile-Glu-Gln-Val-Lys-Ala-Ala-Gly-Ala-Tyr-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

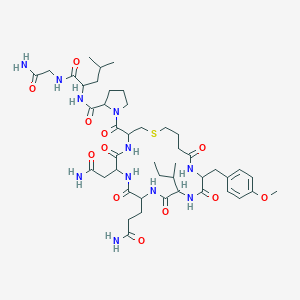

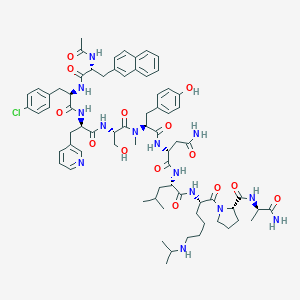

Stearated form of peptide Ht-31; Cell-permeable inhibitor of the interaction between the RII subunits of cAMP-dependent PKA and A-kinase anchoring protein (AKAP) in cell extracts.

Applications De Recherche Scientifique

Protein Sequence Analysis

The peptide sequence provided is likely a part of a larger protein structure. Research in protein sequence analysis, such as the study of adenylate kinase from porcine muscle, shows the importance of understanding the arrangement of amino acids in proteins for insights into their function and interaction with other molecules (Heil et al., 1974).

Structural Homology and Functional Analysis

Structural homology, where sequences are compared across different species or proteins, can reveal functional insights. For example, the study of histocompatibility antigens in mice provides information on protein structure-function relationships (Uehara et al., 1980).

Enzymatic Activity Studies

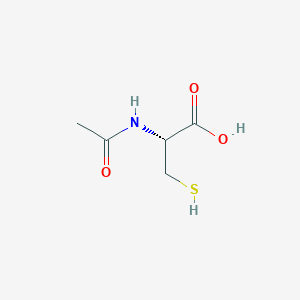

Research into enzymes like glutaredoxin from rabbit bone marrow and their amino acid sequences helps in understanding the enzymatic activities and potential applications in biochemical processes (Hopper et al., 1989).

Protein-Protein Interactions

The specific sequence of amino acids in a protein can dictate its interaction with other proteins. Studies like the analysis of the Escherichia coli tryptophan synthetase A protein can provide insights into these interactions and their biological implications (Guest & Yanofsky, 1966).

Comparative Protein Sequence Analysis

Comparing protein sequences across different species or different proteins within the same species can reveal evolutionary relationships and functional similarities. For instance, the analysis of ferredoxin from Leucaena glauca shows how comparative sequence analysis can provide insights into the protein's function and evolution (Benson & Yasunobu, 1969).

Propriétés

IUPAC Name |

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[[(2S)-4-carboxy-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-3-carboxy-2-(octadecanoylamino)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]butanoyl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C129H217N29O39/c1-22-26-27-28-29-30-31-32-33-34-35-36-37-38-39-45-93(162)142-88(62-98(170)171)119(187)149-87(60-66(5)6)120(188)157-103(70(13)23-2)125(193)147-86(53-57-97(168)169)115(183)145-84(51-55-95(164)165)113(181)140-76(19)108(176)138-77(20)110(178)152-91(65-159)121(189)143-82(44-42-59-134-129(132)133)116(184)156-105(72(15)25-4)127(195)155-101(68(9)10)123(191)150-89(63-99(172)173)118(186)141-78(21)111(179)153-102(69(11)12)124(192)158-104(71(14)24-3)126(194)148-85(52-56-96(166)167)114(182)144-83(50-54-92(131)161)117(185)154-100(67(7)8)122(190)146-81(43-40-41-58-130)112(180)139-75(18)107(175)137-73(16)106(174)135-64-94(163)136-74(17)109(177)151-90(128(196)197)61-79-46-48-80(160)49-47-79/h46-49,66-78,81-91,100-105,159-160H,22-45,50-65,130H2,1-21H3,(H2,131,161)(H,135,174)(H,136,163)(H,137,175)(H,138,176)(H,139,180)(H,140,181)(H,141,186)(H,142,162)(H,143,189)(H,144,182)(H,145,183)(H,146,190)(H,147,193)(H,148,194)(H,149,187)(H,150,191)(H,151,177)(H,152,178)(H,153,179)(H,154,185)(H,155,195)(H,156,184)(H,157,188)(H,158,192)(H,164,165)(H,166,167)(H,168,169)(H,170,171)(H,172,173)(H,196,197)(H4,132,133,134)/t70-,71-,72-,73-,74-,75-,76-,77-,78-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,100-,101-,102-,103-,104-,105-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHVAWKAVLPRRQS-MUBBMYIHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)CC)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(C)C(=O)NCC(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C129H217N29O39 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2798.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.